4-hydroxy-N-(2-methoxybenzyl)quinazoline-7-carboxamide
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Overview
Description
4-hydroxy-N-(2-methoxybenzyl)quinazoline-7-carboxamide is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have shown significant potential in medicinal chemistry due to their broad spectrum of pharmacological activities .
Preparation Methods
The synthesis of 4-hydroxy-N-(2-methoxybenzyl)quinazoline-7-carboxamide typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-hydroxy-N-(2-methoxybenzyl)quinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2-methoxybenzyl)quinazoline-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-hydroxy-N-(2-methoxybenzyl)quinazoline-7-carboxamide can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also exhibit significant biological activities, particularly in cancer therapy.
Similar compounds include:
- Erlotinib
- Gefitinib
- Lapatinib
- Afatinib
- Vandetanib
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-15-5-3-2-4-12(15)9-18-16(21)11-6-7-13-14(8-11)19-10-20-17(13)22/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
WPKCDUVDMUZPHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)NC=N3 |
Origin of Product |
United States |
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